![molecular formula C18H20O6S B15171101 2-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}ethyl benzoate CAS No. 919278-11-8](/img/structure/B15171101.png)
2-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}ethyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}ethyl benzoate is an organic compound characterized by its complex structure, which includes a benzoate ester and a sulfonyl group. This compound is often used in organic synthesis as a reagent and intermediate due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}ethyl benzoate typically involves the reaction of 2-(2-hydroxyethoxy)ethyl benzoate with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}ethyl benzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl group can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, typically under mild conditions.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic substitution: Products include substituted benzoates and sulfonamides.
Hydrolysis: Products include benzoic acid and 2-(2-hydroxyethoxy)ethanol.
Applications De Recherche Scientifique
2-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}ethyl benzoate is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}ethyl benzoate involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonyl group is electron-withdrawing, making the adjacent carbon more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce functional groups into molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Benzyloxy)ethyl 4-methylbenzenesulfonate
- 2-{2-[(4-Methylbenzenesulfonyl)oxy]ethoxy}ethyl 4-methylbenzenesulfonate
Uniqueness
2-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}ethyl benzoate is unique due to its combination of a benzoate ester and a sulfonyl group, which provides distinct reactivity and stability compared to similar compounds. This makes it particularly useful in specific synthetic applications where both ester and sulfonyl functionalities are required .
Propriétés
Numéro CAS |
919278-11-8 |
|---|---|
Formule moléculaire |
C18H20O6S |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethyl benzoate |
InChI |
InChI=1S/C18H20O6S/c1-15-7-9-17(10-8-15)25(20,21)24-14-12-22-11-13-23-18(19)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3 |
Clé InChI |
NKSCGMBAUSGWIU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Ethyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-ol](/img/structure/B15171024.png)
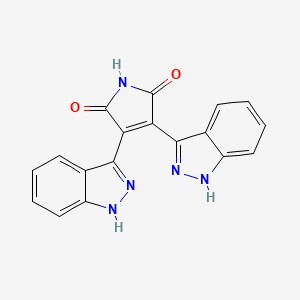
![2-Pyrimidinamine, 4-[2-[3-(2-furanyl)phenyl]ethyl]-6-(3-methylbutoxy)-](/img/structure/B15171039.png)
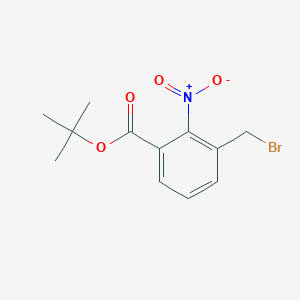
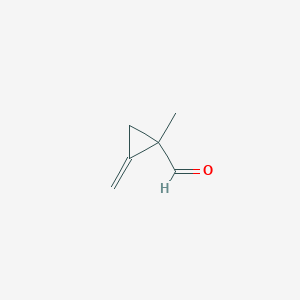
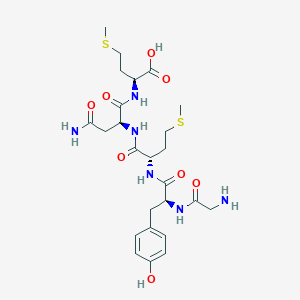
![3-Bromo-N-(4-{[(cyclohexylmethyl)amino]methyl}phenyl)benzamide](/img/structure/B15171056.png)
![Pyrazinecarboxylic acid, 3-amino-6-chloro-5-[(3S)-4-[1-[(4-chlorophenyl)methyl]-4-piperidinyl]-3-ethyl-1-piperazinyl]-, methyl ester (9CI)](/img/structure/B15171059.png)
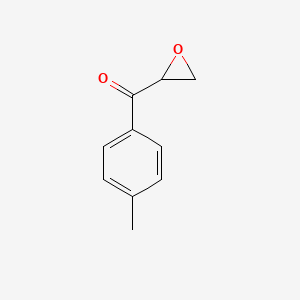
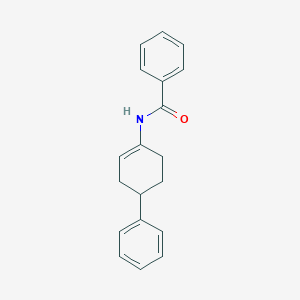
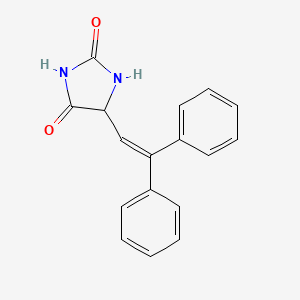
![3-Ethenyl-4-[(propan-2-yl)oxy]-N,N-dipropylbenzene-1-sulfonamide](/img/structure/B15171103.png)
![N-Cyclohexyl-4-[2-ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B15171113.png)
